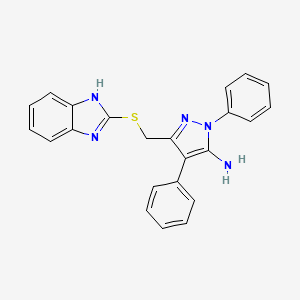
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrazole ring and the phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions can vary widely depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Benzoimidazol-2-ylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
- 5-(1H-Benzoimidazol-2-ylsulfanyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
- 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-1H-pyrazol-3-ylamine
Uniqueness
5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is unique due to the specific arrangement of its functional groups and rings. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H19N5S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanylmethyl)-2,4-diphenylpyrazol-3-amine |
InChI |
InChI=1S/C23H19N5S/c24-22-21(16-9-3-1-4-10-16)20(27-28(22)17-11-5-2-6-12-17)15-29-23-25-18-13-7-8-14-19(18)26-23/h1-14H,15,24H2,(H,25,26) |
InChI Key |
ZJIXTTNLBRWRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















